(Z)-2-(2-oxopyridin-1(2H)-yl)-1-(piperidin-1-yl)ethenyl 4-bromobenzoate
Description
(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Properties
Molecular Formula |
C19H19BrN2O3 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
[(Z)-2-(2-oxopyridin-1-yl)-1-piperidin-1-ylethenyl] 4-bromobenzoate |
InChI |
InChI=1S/C19H19BrN2O3/c20-16-9-7-15(8-10-16)19(24)25-18(21-11-3-1-4-12-21)14-22-13-5-2-6-17(22)23/h2,5-10,13-14H,1,3-4,11-12H2/b18-14- |
InChI Key |
ZMVDSWZEDNUTDW-JXAWBTAJSA-N |
Isomeric SMILES |
C1CCN(CC1)/C(=C/N2C=CC=CC2=O)/OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1CCN(CC1)C(=CN2C=CC=CC2=O)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of the pyridinyl and piperidino groups, followed by their coupling with the bromobenzoate moiety. Common synthetic routes may include:
Formation of Pyridinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of Piperidino Group: This involves the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Coupling Reactions: The final step involves coupling the pyridinyl and piperidino groups with the bromobenzoate moiety using reagents such as palladium catalysts under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidino group, leading to the formation of N-oxides.
Reduction: Reduction reactions may target the pyridinyl group, converting it to piperidino derivatives.
Substitution: The bromobenzoate moiety can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used as a probe to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, the compound’s potential pharmacological properties can be investigated. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1(2H)-pyridinyl derivatives: These compounds share the pyridinyl group and may exhibit similar chemical and biological properties.
Piperidino derivatives: Compounds containing the piperidino group can be compared in terms of their reactivity and pharmacological effects.
Bromobenzoate derivatives: These compounds can be compared based on their substitution patterns and the resulting changes in chemical behavior.
Uniqueness
(Z)-2-[2-OXO-1(2H)-PYRIDINYL]-1-PIPERIDINO-1-ETHENYL 4-BROMOBENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
